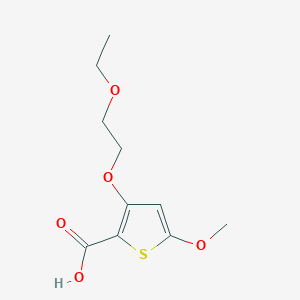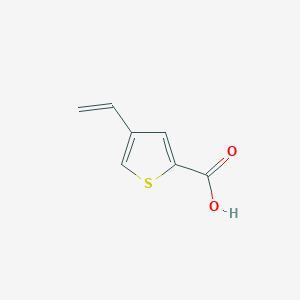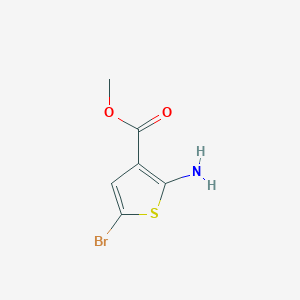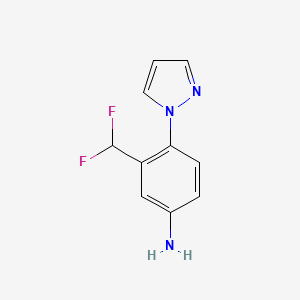
2-ethylhexan-1-ol;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexan-1-ol: is an organic compound with the chemical formula C8H18O . It is a branched, eight-carbon chiral alcohol that appears as a colorless liquid. This compound is poorly soluble in water but soluble in most organic solvents . Zirconium is a transition metal with the symbol Zr and atomic number 40. It is known for its strong resistance to corrosion and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of Propylene: Propylene reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form butyraldehyde.
Aldol Condensation of Acetaldehyde: Two molecules of acetaldehyde undergo aldol addition to form butyraldehyde, which is then dehydrated to crotonaldehyde.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of 2-ethylhexan-1-ol is less common but can be achieved using strong reducing agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products:
2-Ethylhexanoic Acid: Formed through oxidation.
2-Ethylhexyl Halides: Formed through substitution reactions.
Scientific Research Applications
Chemistry: : 2-Ethylhexan-1-ol is used as a precursor in the synthesis of plasticizers, which are added to plastics to increase their flexibility .
Biology: : It is used in the formulation of various biochemical reagents and solvents .
Medicine: : Research is ongoing into its potential use in drug delivery systems due to its solubility properties .
Industry: : It is widely used in the production of lubricants, surfactants, and defoamers .
Mechanism of Action
The mechanism of action of 2-ethylhexan-1-ol involves its interaction with various molecular targets depending on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in substitution and oxidation reactions . In industrial applications, its solubility properties make it an effective solvent and plasticizer .
Comparison with Similar Compounds
Similar Compounds
1-Hexanol: A straight-chain alcohol with similar properties but less branched structure.
2-Ethylhexanoic Acid: The oxidized form of 2-ethylhexan-1-ol.
Isooctyl Alcohol: Another branched alcohol with similar applications.
Uniqueness
Properties
Molecular Formula |
C32H72O4Zr |
|---|---|
Molecular Weight |
612.1 g/mol |
IUPAC Name |
2-ethylhexan-1-ol;zirconium |
InChI |
InChI=1S/4C8H18O.Zr/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3; |
InChI Key |
VCRNTIHFDZPJIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((Cyclopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12078592.png)



![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)




![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)

